molecular formula C16H16O4S B14799647 1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone

1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B14799647
M. Wt: 304.4 g/mol
InChI Key: NDEDJJQOIXHKOG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methoxy group (-OCH3) attached to one phenyl ring and a methylsulfonyl group (-SO2CH3) attached to another phenyl ring. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methylsulfonylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. For example, the methoxy group may enhance the compound’s ability to cross cell membranes, while the methylsulfonyl group may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylethanone: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    1-(4-Methylsulfonylphenyl)-2-phenylethanone: Lacks the methoxy group, affecting its solubility and biological activity.

    1-(4-Hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone:

Uniqueness

1-(4-Methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)ethanone is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C16H16O4S/c1-20-14-7-5-13(6-8-14)16(17)11-12-3-9-15(10-4-12)21(2,18)19/h3-10H,11H2,1-2H3

InChI Key

NDEDJJQOIXHKOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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